(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-(Pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.3235 g/mol
- CAS Number : [Not specified in sources]
The compound acts primarily as a modulator of retinoid X receptor alpha (RXRα), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. RXRα is implicated in the development of several cancers, making it a target for anticancer therapies. Compounds that can selectively bind and modulate RXRα activity are being explored for their therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a related compound demonstrated significant antiproliferative effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal effective concentration (EC50) was reported at 1.68 ± 0.22 µM, indicating potent activity against these cell lines .
Study 1: Synthesis and Evaluation
A study synthesized various pyrimidinylamino derivatives and evaluated their biological activities as RXRα antagonists. Among them, a specific derivative exhibited an IC50 value of less than 10 µM against HepG2 and A549 cells, demonstrating low cytotoxicity to normal cells (IC50 > 100 µM) while effectively inducing apoptosis through RXRα modulation .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship was analyzed for several pyrimidine-containing compounds. Modifications at the C-4 position of the pyrimidine ring significantly influenced anticancer activity. For example, urea derivatives with specific substitutions showed enhanced antiproliferative effects compared to others .
Compound | R1 Substituent | IC50 (µM) | Cell Line |
---|---|---|---|
6A | 4-Pyridyl | <10 | HepG2 |
6B | 3-Pyridyl | >100 | Normal |
6C | 2-Pyridyl | >100 | Normal |
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to RXRα. These studies indicated that the compound could effectively inhibit RXRα transactivation, further supporting its potential as an anticancer agent .
属性
IUPAC Name |
tert-butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-5-10(9-17)16-11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDYKTUOFPSCD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。